molecular formula C7H6F2N2 B2463106 1-(2,2-Difluoroethyl)-5-ethynylpyrazole CAS No. 1851115-61-1

1-(2,2-Difluoroethyl)-5-ethynylpyrazole

Cat. No.: B2463106
CAS No.: 1851115-61-1
M. Wt: 156.136
InChI Key: PGWAHEOVXCWWHZ-UHFFFAOYSA-N
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Description

The compound “1-(2,2-Difluoroethyl)-5-ethynylpyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The 2,2-difluoroethyl and ethynyl groups attached to the pyrazole ring could potentially influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be influenced by the electronegativity of the fluorine atoms and the geometry of the pyrazole ring .


Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the electron-withdrawing fluorine atoms and the potential for the ethynyl group to participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by factors such as its molecular structure, the electronegativity of the fluorine atoms, and the geometry of the pyrazole ring .

Scientific Research Applications

  • Synthesis and Biological Evaluation in Medicinal Chemistry : The synthesis and evaluation of 1,5-diarylpyrazole derivatives, including compounds related to 1-(2,2-Difluoroethyl)-5-ethynylpyrazole, have been significant in the development of cyclooxygenase-2 (COX-2) inhibitors. These compounds are valuable in medicinal chemistry, particularly for their potential application in treating conditions like arthritis (Penning et al., 1997).

  • Heterocyclic Acetylene Derivatives : Research on 1-methyl-5-ethynyl- and 1-methyl-3-ethynylpyrazole, which are closely related to this compound, has contributed to the understanding of heterocyclic acetylene derivatives. These studies are important for the development of new compounds with potential applications in various fields, including pharmacology and agriculture (Shvartsberg et al., 1969).

  • Design of Anti-Inflammatory Agents : The design of novel compounds that act as dual inhibitors of cyclooxygenases and 5-lipoxygenase, which includes derivatives of this compound, has been a significant area of research. These compounds have shown promising anti-inflammatory activities, making them potential candidates for drug development (Chowdhury et al., 2009).

  • Phosphorescence and Photoluminescence Studies : Studies involving heteroleptic Ir(III) metal complexes, including those bearing pyrazole ligands related to this compound, have been significant in achieving high-efficiency, room-temperature blue phosphorescence. Such research is crucial for the development of new materials for optoelectronic applications (Yang et al., 2005).

  • Fungicidal and Insecticidal Activities : The synthesis of pyrazoline derivatives, including those related to this compound, has shown potential in agricultural chemistry. These compounds have been evaluated for their fungicidal and insecticidal activities, contributing to the discovery of new lead compounds in pest control (Zhao et al., 2008).

Mechanism of Action

Without specific information on the intended use or biological activity of “1-(2,2-Difluoroethyl)-5-ethynylpyrazole”, it’s difficult to predict its mechanism of action .

Future Directions

The study and application of fluorinated organic compounds is a rapidly growing field due to their unique properties. Future research could potentially explore the synthesis, reactivity, and potential applications of “1-(2,2-Difluoroethyl)-5-ethynylpyrazole” and similar compounds .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-ethynylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2/c1-2-6-3-4-10-11(6)5-7(8)9/h1,3-4,7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWAHEOVXCWWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=NN1CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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